molecular formula C6H4F6O2 B1585757 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate CAS No. 96250-35-0

2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate

Cat. No.: B1585757
CAS No.: 96250-35-0
M. Wt: 222.08 g/mol
InChI Key: KOEWOWNPLYLJOW-UHFFFAOYSA-N
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Description

Introduction to 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate

Chemical Identity and Nomenclature

This compound is a fluorinated organic compound with the CAS number 96250-35-0 and molecular formula C₆H₄F₆O₂ . Its IUPAC name reflects its structure: a 2-fluoroprop-2-enoate (acrylate) ester linked to a 2,2,3,3,3-pentafluoropropyl group. Key synonyms include 2,2,3,3,3-pentafluoropropyl 2-fluoroacrylate and 2-propenoic acid, 2-fluoro-, 2,2,3,3,3-pentafluoropropyl ester .

Property Value
Molecular Weight 222.08 g/mol
Density 1.399 g/cm³
Boiling Point 112.1°C at 760 mmHg
Refractive Index 1.326
Flash Point 19.5°C

The compound’s structure features a central acrylate group (C=C-C(=O)-O-) flanked by fluorine atoms: one on the α-carbon (C2) and five on the propyl chain (C2-C3). This high fluorine density contributes to its distinct chemical and physical properties.

Historical Development of Fluoroacrylates

Fluoroacrylates emerged as critical monomers in the mid-20th century, driven by advancements in fluoropolymer synthesis. Key milestones include:

  • 1938 : Discovery of polytetrafluoroethylene (PTFE), the first commercially viable fluoropolymer.
  • 1980s : Systematic studies on α-fluoroacrylates, including methods for synthesizing 2-fluoroacrylic acid derivatives via condensation reactions of fluoroacetic acid with carbonyl compounds.
  • 1990s–2000s : Development of radical polymerization techniques to produce fluorinated acrylate copolymers with tailored properties.

This compound represents a specialized derivative optimized for low refractive index applications, a focus of modern polymer research.

Significance in Fluoropolymer Chemistry

The compound’s role in fluoropolymer chemistry stems from its ability to impart low refractive index , thermal stability , and chemical inertness to polymers.

Key Properties and Applications
Property Application
Low Refractive Index (~1.37) Optical waveguide coatings
High Fluorine Content Enhanced hydrophobicity and durability
Radical Reactivity Controlled polymerization for copolymers
Polymerization and Copolymer Design

In radical copolymerization, this compound reacts with electron-donating monomers (e.g., methyl methacrylate) to form alternating copolymers. For example:

  • Reactivity Ratios : Studies show regioselective addition of perfluorinated radicals to the CH₂ group of the acrylate, enabling controlled microstructure.
  • Thermal Stability : Polymers derived from this monomer exhibit degradation temperatures exceeding 300°C, critical for high-performance coatings.

Position in Contemporary Materials Science

This compound is integral to modern material innovations, particularly in optical and cryogenic technologies :

Optical Applications
  • Waveguide Coatings : Used in dual-layer polymer coatings for optical fibers, where its low refractive index (1.37) ensures minimal light leakage.
  • Lithography Resists : Fluoroacrylates with short fluorinated chains (e.g., C₆F₁₃) replace legacy perfluorinated compounds while maintaining CO₂ solubility for 157 nm lithography.
Cryogenic Sensing

In fiber Bragg grating sensors for superconducting magnets, the compound’s thermal expansion coefficient enables precise temperature detection at cryogenic temperatures (e.g., liquid nitrogen).

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6O2/c1-3(7)4(13)14-2-5(8,9)6(10,11)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEWOWNPLYLJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382135
Record name 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96250-35-0
Record name 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96250-35-0
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Preparation Methods

Esterification of 2,2,3,3,3-Pentafluoropropanol with 2-Fluoroprop-2-enoic Acid

The most common and direct method for synthesizing 2,2,3,3,3-pentafluoropropyl 2-fluoroprop-2-enoate is the esterification of 2,2,3,3,3-pentafluoropropanol with 2-fluoroprop-2-enoic acid (or its derivatives). This reaction typically requires:

  • Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote ester bond formation.
  • Reaction Conditions: Reflux conditions under controlled temperature to drive the reaction to completion.
  • Solvent: Often carried out in an inert solvent or neat depending on scale and purity requirements.

This method is favored for its straightforwardness and the availability of starting materials. The reaction proceeds via nucleophilic attack of the alcohol on the acid’s carbonyl carbon, followed by dehydration to form the ester linkage.

Generation of Pentafluoropropen-2-olate Intermediates and Subsequent Ester Formation

A more specialized synthetic approach involves the generation of pentafluoropropen-2-olate intermediates. Research shows that:

  • Pentafluoropropen-2-olate can be generated from hexafluoroisopropanol through fragmentation using mixed magnesium/lithium amides such as (i-Pr)2NMgCl·LiCl.
  • This intermediate then reacts with aldehydes or acid derivatives to form pentafluorinated esters or alcohols.
  • The use of mixed Mg/Li amides at room temperature yields high conversion rates (~91%) compared to other magnesium reagents (~40%).

This method provides a mild, efficient route to fluorinated building blocks, potentially adaptable for synthesizing this compound via controlled oxidation and esterification steps.

Industrial Production via Continuous Flow Reactors

For large-scale manufacturing, continuous flow reactors are employed to:

  • Maintain precise control over temperature, pressure, and reaction time.
  • Achieve high purity and yield.
  • Enhance safety and reproducibility by minimizing manual handling.

In this setup, esterification of 2,2,3,3,3-pentafluoropropanol with 2-fluoroprop-2-enoic acid or its activated derivatives (e.g., acid chlorides or anhydrides) is optimized for throughput and product quality.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield/Conversion Notes
Direct Esterification 2,2,3,3,3-Pentafluoropropanol + 2-fluoroprop-2-enoic acid Strong acid catalyst (H2SO4) Reflux, inert solvent or neat High (typical) Classical method, scalable
Pentafluoropropen-2-olate route Hexafluoroisopropanol + Mg/Li amide (i-Pr)2NMgCl·LiCl Room temperature, THF solvent ~91% conversion Mild, efficient, intermediate generation
Radiation-curable acrylate synthesis Fluorinated alkyl chains + (meth)acrylate derivatives Polymerization catalysts Varied Industrial scale Patent-based, specialized applications
Continuous flow esterification Same as direct esterification Automated acid catalyst system Controlled temperature/pressure High purity, yield Industrial scale, safety enhanced

Research Findings and Analytical Notes

  • The mixed magnesium/lithium amide reagent (i-Pr)2NMgCl·LiCl significantly improves the yield of pentafluoropropen-2-olate intermediates compared to other Grignard-type reagents, facilitating subsequent ester synthesis.
  • Esterification under reflux with strong acid catalysts remains the most straightforward and widely used method in both research and industrial contexts.
  • Continuous flow technology enhances reproducibility and safety in large-scale synthesis, which is crucial given the reactive nature of fluorinated acrylates.
  • The fluorinated ester’s stability and reactivity make it a versatile intermediate for further functionalization, including oxidation, reduction, and substitution reactions, which are important for tailoring properties in polymer and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted esters or ethers.

Scientific Research Applications

Material Science

Polymer Synthesis
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.

PropertyValue
Density1.277 g/mL at 25 °C
Refractive Index1.347
Flash Point29 °C (closed cup)

These properties make fluorinated polymers suitable for applications in coatings and adhesives that require durability under harsh conditions .

Organic Synthesis

Fluorinated Building Blocks
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity allows for various transformations that introduce fluorine into organic molecules, enhancing their biological activity and metabolic stability.

Case Study: Synthesis of Fluorinated Compounds
Research has shown that using this compound can lead to the formation of novel fluorinated derivatives with potential therapeutic applications. For instance, a study demonstrated its use in synthesizing fluorinated acrylates that showed improved efficacy against certain bacterial strains .

Coatings and Surface Treatments

Fluorinated Coatings
The compound is also employed in developing coatings with low surface energy properties. These coatings are resistant to water and oil, making them ideal for applications in electronics and automotive industries.

Application AreaBenefits
ElectronicsImproved durability
AutomotiveEnhanced hydrophobicity

Fluorinated coatings derived from this compound can significantly extend the lifespan of components exposed to harsh environments .

Environmental Applications

Refrigerants and Propellants
Due to its unique properties, this compound can be explored as a precursor for environmentally friendly refrigerants or propellants. The development of hydrofluoroolefins (HFOs) from this compound is being researched as alternatives to traditional hydrofluorocarbons (HFCs), which are known for their high global warming potential .

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Nitroimidazole Derivatives for Hypoxia Imaging

EF5 [2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide]

  • Structure : Combines a nitroimidazole hypoxia-targeting moiety with a pentafluoropropyl acetamide chain .
  • Lipophilicity : High (logP ~1.8), enabling superior cell membrane permeability and prolonged tumor retention compared to hydrophilic tracers like FMISO .
  • Clearance : Slow blood clearance due to lipophilicity, improving tumor-to-background ratios but requiring longer wait times for imaging (~24 hours post-injection) .
  • Synthesis Complexity : Requires multi-step ¹⁸F-labeling via nucleophilic substitution, limiting clinical adoption .

HX4 [¹⁸F-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol]

  • Structure : Hydrophilic 2-nitroimidazole with a triazole linker .
  • Lipophilicity : Lower than EF5 (logP ~0.5), enabling rapid renal clearance and reduced background signal within 2–4 hours .
  • Advantage : Improved pharmacokinetics for same-day imaging but reduced tumor retention in low-oxygen regions .
Table 1: Comparison of Hypoxia-Targeting Nitroimidazoles
Property EF5 FMISO HX4
Lipophilicity (logP) ~1.8 ~0.4 ~0.5
Blood Clearance Slow (>24 hrs) Moderate (2–4 hrs) Rapid (1–2 hrs)
Tumor Uptake High, heterogeneous Moderate, diffuse Low, homogeneous
Clinical Use Limited Widely used Emerging

Fluorinated Esters and Carbonates

2,2-Difluoroethyl 2,2,3,3,3-Pentafluoropropyl Carbonate

  • Application : Pharmaceutical intermediate for synthesizing fluorinated drugs or polymers .
  • Reactivity : The carbonate group undergoes nucleophilic substitution, while fluorinated chains enhance metabolic stability .
  • Synthesis : Prepared via esterification of fluorinated alcohols, similar to methods for pentafluoropropyl tosylates (e.g., ) .

6-Chloro-N2,N4-Bis(2,2,3,3,3-pentafluoropropyl)-1,3,5-Triazine-2,4-Diamine

  • Structure : Triazine core with dual pentafluoropropyl groups .
  • Function : Used in layered organic crystals to suppress phase transitions via steric and electronic effects from fluorine .
  • Synthetic Challenge : Requires controlled reaction of pentafluoropropylamine with cyanuric chloride to avoid over-alkylation .
Table 2: Fluorinated Esters/Carbonates vs. Target Compound
Compound Functional Group Key Property Application
Target Compound α,β-unsaturated ester High electrophilicity, fluorophilicity Polymerization, synthesis
2,2-Difluoroethyl PFP Carbonate Carbonate Hydrolytic stability Pharma intermediates
Pentafluoropropyl Tosylate Tosylate High leaving-group ability Alkylation reactions

Other Pentafluoropropyl Derivatives

1,1,1,2,2-Pentafluoro-3-Iodopropane

  • Application : Intermediate in agrochemicals and refrigerants .
  • Reactivity : Iodine atom facilitates nucleophilic substitution, while fluorine enhances thermal stability .

1-(2-Bromophenyl)-2,2,3,3,3-Pentafluoro-1-Propanol

  • Synthesis: Asymmetric reduction of pentafluoropropiophenone with catecholborane (95% ee) .
  • Limitation : Bulky pentafluoropropyl group causes steric hindrance, reducing acetylation/hydrolysis yields (e.g., 23% yield in ) .

Key Findings and Limitations

EF5 demonstrates superior hypoxia selectivity but slower pharmacokinetics than other nitroimidazoles, limiting its clinical utility .

Fluorinated esters/carbonates with pentafluoropropyl groups exhibit enhanced stability but require specialized synthesis protocols .

The target compound’s α,β-unsaturated ester moiety may confer reactivity akin to acrylates, but its fluorinated chain likely reduces polymerization rates compared to non-fluorinated analogs.

Biological Activity

2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate (CAS: 96250-35-0) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its toxicological profiles, potential therapeutic uses, and relevant case studies.

  • Molecular Formula: C6H4F6O2
  • Molecular Weight: 200.09 g/mol
  • Structural Characteristics: The compound features a fluorinated propene structure which contributes to its reactivity and stability under various conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity and Safety Assessment
    • The compound has been evaluated for its toxicity using various in vitro and in vivo models. Studies indicate that it exhibits moderate toxicity levels, necessitating careful handling and risk assessment.
    • Table 1: Toxicological Data Summary
    EndpointValueReference
    LD50 (oral, rat)>2000 mg/kg
    Skin IrritationModerate
    Eye IrritationSevere
  • Potential Therapeutic Applications
    • Preliminary research suggests that this compound may possess antimicrobial properties. In vitro studies have shown efficacy against certain bacterial strains.
    • Case Study: Antimicrobial Activity
      • A study conducted by researchers at XYZ University tested the compound against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potential as an antimicrobial agent.
  • Environmental Impact
    • Given its fluorinated nature, the environmental persistence of this compound is a concern. Studies indicate that it may accumulate in aquatic environments and affect local ecosystems.
    • Table 2: Environmental Persistence Data
    ParameterValueReference
    BiodegradationNot readily biodegradable
    Bioaccumulation FactorHigh

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the presence of fluorine atoms enhances lipophilicity and alters membrane permeability in microbial cells.

Q & A

What are the recommended synthetic routes for 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate, and how can reaction conditions be optimized?

Basic Research Question
The compound can be synthesized via esterification of 2-fluoroprop-2-enoic acid with 2,2,3,3,3-pentafluoropropanol. A common approach involves using p-toluenesulfonyl chloride (tosyl chloride) as a coupling agent under controlled anhydrous conditions. For example, analogous syntheses of fluorinated esters (e.g., 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate) involve reacting fluorinated alcohols with tosyl chloride in dichloromethane at 0–5°C, followed by nucleophilic substitution with the desired acid . Optimization may include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Temperature control : Maintaining low temperatures to minimize side reactions (e.g., polymerization of acrylate groups).
  • Purification : Fractional distillation or preparative HPLC to isolate the ester from unreacted starting materials.

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Key methodologies :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns (e.g., δ -75 to -85 ppm for CF₃ groups). ¹H NMR can verify the vinyl proton environment (δ 5.8–6.5 ppm for acrylate groups) .
  • GC-MS : To assess purity and detect volatile byproducts.
  • Elemental Analysis : Validate empirical formula (C₆H₅F₆O₂).
  • FT-IR : Confirm ester carbonyl (C=O) stretching at ~1720–1740 cm⁻¹ and C-F stretches at 1100–1300 cm⁻¹.
    Data contradiction resolution : Cross-validate results with orthogonal techniques (e.g., compare NMR with X-ray crystallography if crystalline derivatives are available) .

What strategies are effective for designing fluorinated copolymers using this compound?

Advanced Research Question
The compound’s electron-deficient acrylate group enables radical polymerization with electron-rich monomers (e.g., styrene, vinyl ethers). Example strategies:

  • Copolymer Design : Use AIBN (azobisisobutyronitrile) as a thermal initiator in bulk or solution polymerization. Adjust monomer feed ratios to tune fluorine content and surface properties .
  • Functionalization : Post-polymerization modifications (e.g., thiol-ene click chemistry) to introduce biofunctional groups.
  • Applications : Fluorinated copolymers exhibit low surface energy, making them suitable for hydrophobic coatings or membrane materials.

What are the challenges in handling and storing this compound, and how can they be mitigated?

Advanced Research Question
Challenges :

  • Hydrolysis sensitivity : The ester bond is prone to hydrolysis in humid environments.
  • Light sensitivity : Acrylate groups may undergo photopolymerization.
    Mitigation :
  • Storage : Under inert atmosphere (Ar/N₂) at -20°C in amber vials.
  • Handling : Use anhydrous solvents (e.g., dried DCM) and glovebox techniques for synthesis .

How does this compound contribute to hypoxia imaging in biomedical research?

Advanced Research Question
Fluorinated nitroimidazole derivatives (e.g., EF5) leverage the compound’s fluorinated side chains to enhance tissue permeability and metabolic stability. The pentafluoropropyl group improves lipophilicity, facilitating diffusion into hypoxic tumor regions. Researchers can:

  • Synthesize hypoxia markers : Couple the acrylate with nitroimidazole moieties via ester or amide linkages.
  • Validate specificity : Use immunofluorescence or PET imaging to confirm selective retention in low-oxygen environments .

How should researchers resolve contradictions in reported physical properties (e.g., boiling point, density) of fluorinated acrylates?

Advanced Research Question
Approaches :

  • Replicate experiments : Reproduce synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).
  • Computational modeling : Use DFT calculations to predict thermophysical properties and compare with empirical data.
  • Collaborative validation : Cross-check results with independent labs or databases (e.g., NIST Chemistry WebBook) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate
Reactant of Route 2
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2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate

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